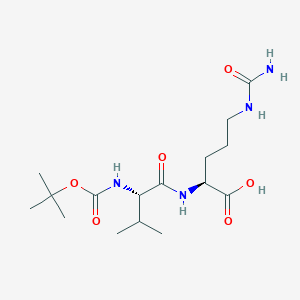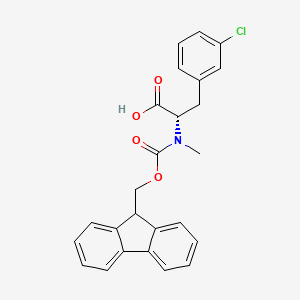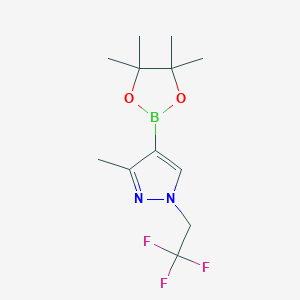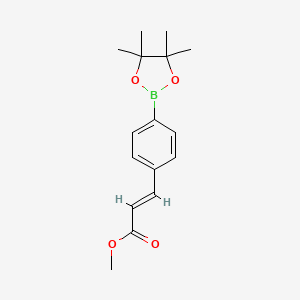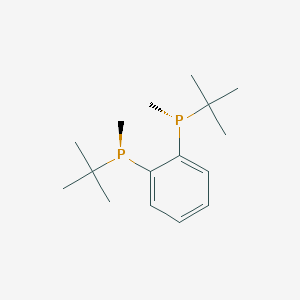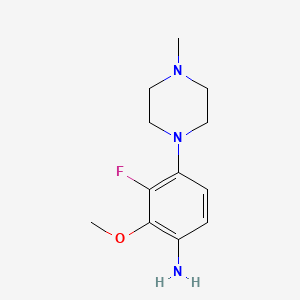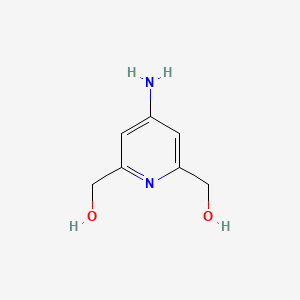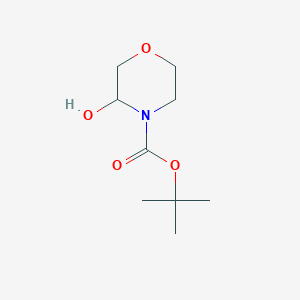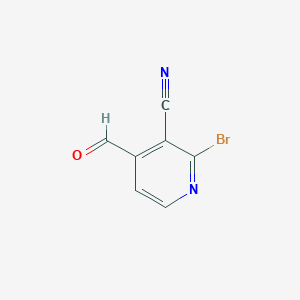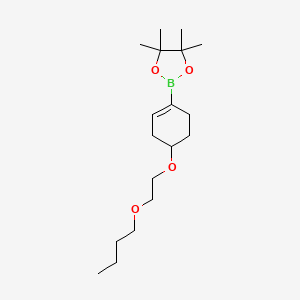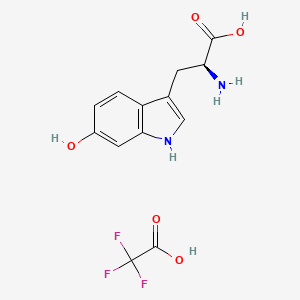
6-Hydroxy-L-tryptophan tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-L-tryptophan can be synthesized from L-tryptophan through a Fenton reaction. This involves the use of ferrous EDTA and hydrogen peroxide to hydroxylate the tryptophan molecule . The reaction conditions typically include:
- L-Tryptophan (300 mg, 1.47 mmol)
- Ferrous EDTA (309 mg, 0.73 mmol)
- Hydrogen peroxide (H₂O₂) as the oxidizing agent
Industrial Production Methods: While specific industrial production methods for 6-Hydroxy-L-tryptophan tfa are not extensively documented, the general approach involves large-scale synthesis using the Fenton reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .
Scientific Research Applications
6-Hydroxy-L-tryptophan tfa has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Medicine: Potential therapeutic applications in treating hyperpigmentation disorders and as a neuroactive substance.
Mechanism of Action
The mechanism by which 6-Hydroxy-L-tryptophan exerts its effects involves its role as a competitive inhibitor of tyrosinase. Tyrosinase is an enzyme that catalyzes the conversion of L-tyrosine to L-dopaquinone, a key step in melanin biosynthesis . By inhibiting this enzyme, 6-Hydroxy-L-tryptophan reduces melanin production, which is beneficial in treating hyperpigmentation .
Comparison with Similar Compounds
5-Hydroxy-L-tryptophan: Another hydroxylated derivative of tryptophan, used as a precursor to serotonin.
L-Tryptophan: The parent amino acid, involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness: 6-Hydroxy-L-tryptophan is unique due to its specific hydroxylation at the 6-position, which imparts distinct biochemical properties, particularly its ability to inhibit tyrosinase . This makes it valuable in applications where regulation of melanin production is desired.
Properties
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.C2HF3O2/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10;3-2(4,5)1(6)7/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);(H,6,7)/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRCJUYSAQWVCW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
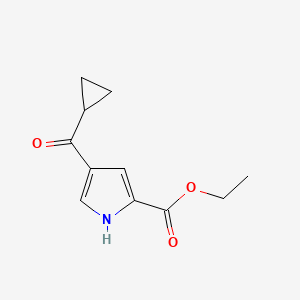
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)

![(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8090023.png)
